molecular formula C12H16BrN B11860419 3-(3-Bromophenyl)-1-ethylpyrrolidine CAS No. 1263280-03-0

3-(3-Bromophenyl)-1-ethylpyrrolidine

Cat. No.: B11860419
CAS No.: 1263280-03-0
M. Wt: 254.17 g/mol
InChI Key: ZKLFJQPUTPGIOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromophenyl)-1-ethylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. This compound features a bromine atom attached to the phenyl ring, which is further connected to an ethyl-substituted pyrrolidine ring. The presence of the bromine atom and the pyrrolidine ring makes this compound interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1-ethylpyrrolidine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a boron reagent and a palladium catalyst under mild conditions . Another method involves Friedel–Crafts acylation followed by cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The choice of reagents and catalysts can be optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1-ethylpyrrolidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

3-(3-Bromophenyl)-1-ethylpyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1-ethylpyrrolidine involves its interaction with specific molecular targets. The bromine atom and the pyrrolidine ring can interact with enzymes and receptors, potentially inhibiting or activating certain biological pathways. Detailed studies on its mechanism of action are still ongoing, but it is believed to involve modulation of enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromophenyl)-1-ethylpyrrolidine is unique due to the specific positioning of the bromine atom and the ethyl group on the pyrrolidine ring. This unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not.

Properties

CAS No.

1263280-03-0

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

3-(3-bromophenyl)-1-ethylpyrrolidine

InChI

InChI=1S/C12H16BrN/c1-2-14-7-6-11(9-14)10-4-3-5-12(13)8-10/h3-5,8,11H,2,6-7,9H2,1H3

InChI Key

ZKLFJQPUTPGIOF-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(C1)C2=CC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.